

# Investigating the Therapeutic Potential of BL-001 in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit drug-resistant epilepsy, creating a pressing need for novel therapeutic strategies. BL-001, a first-in-class, orally administered live biotherapeutic product (LBP) developed by Bloom Science, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the therapeutic potential of BL-001 in epilepsy, focusing on its mechanism of action, preclinical efficacy, and clinical trial data. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neurology and microbiome-based therapeutics.

### Introduction

The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is increasingly recognized as a key player in neurological health and disease.[1][2][3] Alterations in the gut microbiota have been linked to various neurological disorders, including epilepsy.[1][2] This has paved the way for the development of novel therapeutic approaches targeting the gut microbiome.

BL-001 is a rationally designed LBP consisting of two specific human gut microbial strains.[4][5] It is being developed for the treatment of epilepsy, with a primary focus on Dravet syndrome, a rare and severe form of pediatric epilepsy.[4][5][6] The therapeutic rationale for BL-001 is



based on its ability to mimic the anti-seizure effects of the ketogenic diet, a high-fat, low-carbohydrate diet that is an established non-pharmacological treatment for refractory epilepsy. [4][7]

# **Mechanism of Action: Modulating the Gut-Brain Axis**

BL-001 is designed to replicate the therapeutic effects of the ketogenic diet by modulating the gut-brain axis.[7] Preclinical studies have indicated that BL-001 influences key neurochemical pathways implicated in seizure generation. The proposed mechanism of action involves several interconnected pathways:

- Enhancement of GABAergic Neurotransmission: BL-001 has been shown to increase the
  levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the
  brain, particularly in the hippocampus.[4][5][8] An imbalance between excitatory
  (glutamatergic) and inhibitory (GABAergic) signaling is a hallmark of epilepsy, and enhancing
  GABAergic tone is a well-established anti-seizure strategy.[9]
- Modulation of Neuronal Hyperexcitability: By increasing GABA levels and potentially through other mechanisms, BL-001 has demonstrated the ability to suppress neuronal hyperexcitability, a key driver of seizures.[4][7]
- Gut Barrier and Blood-Brain Barrier Integrity: Preclinical data suggests that BL-001 may
  contribute to the integrity of the gut and blood-brain barriers.[10] A compromised gut barrier
  ("leaky gut") can lead to systemic inflammation, which in turn can increase the permeability
  of the blood-brain barrier and contribute to neuroinflammation, a factor implicated in
  epileptogenesis.[2]
- Anti-inflammatory Effects: The modulation of the gut microbiome by BL-001 may lead to systemic anti-inflammatory effects, which could further contribute to its anti-seizure activity by reducing neuroinflammation.[10]

Below is a diagram illustrating the proposed signaling pathway of BL-001.





Click to download full resolution via product page

Proposed Mechanism of Action of BL-001

### **Preclinical Studies**

Preclinical investigations have provided the foundational evidence for the anti-seizure potential of BL-001. A key study involved a "Phase 0" exploratory clinical trial in healthy volunteers, followed by a fecal microbiota transplant (FMT) to germ-free mice.[10]

# **Experimental Protocol: Phase 0 and FMT Study**

- Human Phase 0 Trial:
  - Participants: Healthy adult volunteers.
  - Intervention: Administration of BL-001.
  - Assessments: Strain kinetics (measuring the presence and abundance of BL-001 strains in stool) and tolerability were evaluated.[10]
- Fecal Microbiota Transplant (FMT) to Mice:
  - Donor Samples: Stool samples were collected from the healthy volunteers at baseline and during BL-001 administration.[10]
  - Recipient Animals: Germ-free mice.



- Procedure: Stool samples from human donors were transplanted into the germ-free mice.
   [10]
- Seizure Susceptibility Testing:
  - Model: The 6-Hz psychomotor seizure model was used, which is a well-established model for testing therapies against treatment-resistant focal seizures.[10]
  - Endpoint: The primary endpoint was the critical current (CC50), which is the current intensity required to induce seizures in 50% of the mice. An increase in CC50 indicates seizure protection.[10]

The workflow for this preclinical study is depicted in the diagram below.





Click to download full resolution via product page

### Preclinical Experimental Workflow

## **Preclinical Efficacy Data**

The results from the FMT study demonstrated the therapeutic potential of BL-001.

| Parameter                 | Outcome                                                                                                                                                                                                       | Reference |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Seizure Protection        | Mice that received fecal transplants from volunteers taking BL-001 showed a significant increase in the current required to induce a seizure (CC50) in the 6-Hz seizure model, indicating seizure protection. | [10]      |
| Strain Kinetics in Humans | The bacterial strains in BL-001 were detected in the stool of healthy volunteers who consumed the product.                                                                                                    | [10]      |

# **Clinical Development: Phase 1 Trial**

BL-001 has successfully completed a Phase 1 clinical trial in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[8][11][12]

# Experimental Protocol: Phase 1 Clinical Trial (NCT05818306)

- Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.[8][13]
- Participants: 32 healthy adult volunteers.[8][12]







- Intervention: Participants were randomized to receive one of four escalating doses of BL-001 or a placebo daily for 28 days.[11][13]
- Primary Objective: To evaluate the safety and tolerability of BL-001.[5]
- Assessments:
  - Adverse events (AEs)
  - Vital signs
  - Clinical laboratory tests
  - Strain kinetics in stool samples
  - Pharmacodynamic markers, including changes in circulating and excreted metabolites.[8]

The logical flow of the Phase 1 clinical trial is illustrated below.





Click to download full resolution via product page

Phase 1 Clinical Trial Logical Flow

## **Clinical Data: Safety and Tolerability**

The Phase 1 trial demonstrated that BL-001 was safe and well-tolerated in healthy volunteers. [8][11][12]



| Adverse Event Profile             | Details                                                                                                                                                 | Reference |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Serious Adverse Events<br>(SAEs)  | No SAEs were reported.                                                                                                                                  | [12]      |
| Treatment-Emergent AEs<br>(TEAEs) | 37.5% of participants in the BL-001 group experienced TEAEs compared to 25% in the placebo group.                                                       | [8]       |
| Severity of AEs                   | All treatment-related AEs were mild, with the exception of one case of moderate fatigue in the highest dose group, which resolved without intervention. | [8][11]   |
| Most Common AE                    | The most common treatment-<br>related AE in the highest dose<br>cohort was decreased<br>appetite.                                                       | [8][11]   |
| Discontinuation                   | No participants discontinued the study due to AEs.                                                                                                      | [11]      |

# **Clinical Data: Pharmacodynamics**

The Phase 1 trial also provided evidence of the biological activity of BL-001.



| Pharmacodynamic Marker | Finding                                                                                                                                                  | Reference |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Strain Kinetics        | The bacterial strains in BL-001 were detected in the stool of participants in a dosedependent manner.                                                    | [8]       |
| Metabolomics           | Metabolomics analysis of<br>blood and stool samples<br>showed changes in<br>metabolites consistent with the<br>ketogenic diet and seizure<br>protection. | [8]       |
| Ketogenic-like Effects | Dose-dependent metabolic changes mimicking the ketogenic diet, such as increased urinary ketones and appetite suppression, were observed.                | [14][15]  |

### **Future Directions**

The promising preclinical and Phase 1 clinical data for BL-001 support its continued development for the treatment of epilepsy. Bloom Science has announced plans to initiate a Phase 2 clinical trial in patients with Dravet syndrome to evaluate the efficacy of BL-001 in reducing seizure frequency.[11][14]

### Conclusion

BL-001 represents a novel and promising therapeutic approach for epilepsy, leveraging the modulation of the gut-brain axis to achieve its anti-seizure effects. Its mechanism of action, which mimics the well-established ketogenic diet, combined with a favorable safety profile in early clinical trials, positions it as a potentially significant advancement in the management of drug-resistant epilepsy. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Microbiota–Gut–Brain Axis and Epilepsy: A Review on Mechanisms and Potential Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microbiota-gut-brain axis and epilepsy from a multidisciplinary perspective: Clinical evidence and technological solutions for improvement of in vitro preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 3. troscriptions.com [troscriptions.com]
- 4. Bloom Science Completes Enrollment in Phase 1 Trial of BL-001, a First-in-Class Therapy Being Developed for Dravet Syndrome - BioSpace [biospace.com]
- 5. Bloom Science Announces Positive Topline Data from a Phase 1 Clinical Trial of BL-001, a Potential First-in-Class Therapeutic Being Developed for Both Dravet Syndrome and ALS [prnewswire.com]
- 6. BL-001 by Bloom Science for Epilepsy: Likelihood of Approval [pharmaceutical-technology.com]
- 7. bloomscience.com [bloomscience.com]
- 8. safety, tolerability, and strain kinetics of bl-001, an orally delivered live biotherapeutic product, in a phase 1 study of healthy volunteers [aesnet.org]
- 9. Probiotics and the Gut–Brain Axis: Emerging Therapeutic Strategies for Epilepsy and Depression Comorbidity PMC [pmc.ncbi.nlm.nih.gov]
- 10. bloomscience.com [bloomscience.com]
- 11. dravetsyndromenews.com [dravetsyndromenews.com]
- 12. Bloom Science reports positive results from trial of BL-001 [clinicaltrialsarena.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Bloom Science's Live Biotherapeutic BL-001 achieves significant weight loss in Phase 1 trial | MicrobiomePost [microbiomepost.com]
- 15. Bloom Science Reports Positive Data from Phase 1 Trial of BL-001 Demonstrating Statistically Significant, Durable Weight Loss in Overweight Individuals [prnewswire.com]



• To cite this document: BenchChem. [Investigating the Therapeutic Potential of BL-001 in Epilepsy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787600#investigating-the-therapeutic-potential-of-bi-1230-in-epilepsy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com